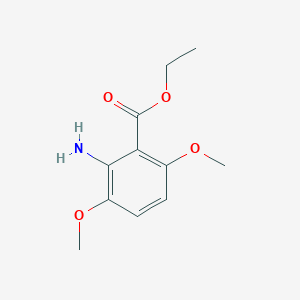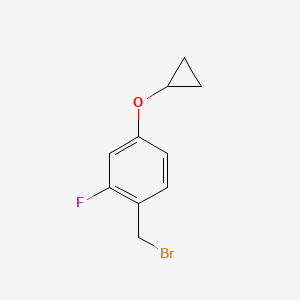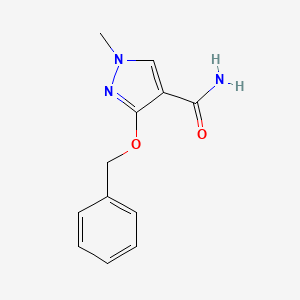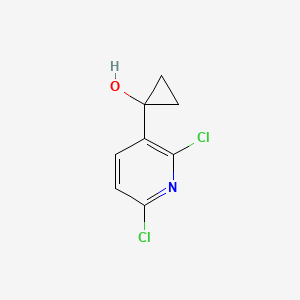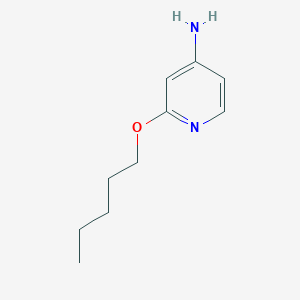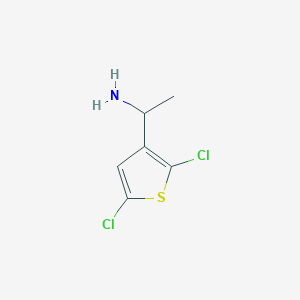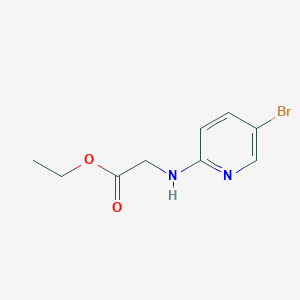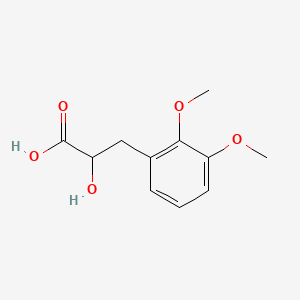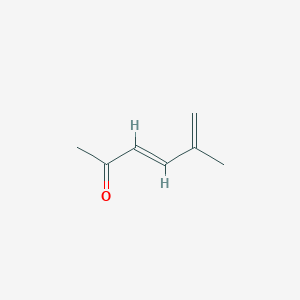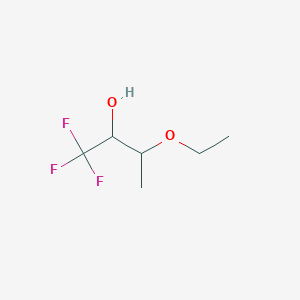
3-Ethoxy-1,1,1-trifluorobutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-1,1,1-trifluorobutan-2-ol is an organic compound with the molecular formula C6H11F3O2. It is a fluorinated alcohol, which means it contains both fluorine and hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-1,1,1-trifluorobutan-2-ol can be achieved through several methods. One common approach involves the reaction of vinyl ethyl ether with trifluoroacetic anhydride in the presence of triethylamine. The reaction is typically carried out in a continuous reactor, which allows for efficient and scalable production . The reaction conditions include maintaining a low temperature to control the reactivity of the intermediates and ensure a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the continuous synthesis method is preferred due to its efficiency and safety. The raw materials, including vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride, are continuously introduced into the reactor. The product is then continuously extracted, which minimizes product loss and enhances the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-1,1,1-trifluorobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce various alcohol derivatives .
Scientific Research Applications
3-Ethoxy-1,1,1-trifluorobutan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential in drug development, particularly in enhancing the bioavailability and stability of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-Ethoxy-1,1,1-trifluorobutan-2-ol involves its interaction with molecular targets through its fluorinated and hydroxyl groups. The fluorine atoms increase the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is particularly beneficial in drug development, as it enhances the compound’s absorption and distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
- 4-Ethoxy-1,1,1-trifluorobutan-2-ol
- 3-Ethoxy-1,1,1-trifluoro-2-butanol
Uniqueness
Compared to similar compounds, 3-Ethoxy-1,1,1-trifluorobutan-2-ol offers a unique combination of chemical properties, such as its specific arrangement of fluorine and hydroxyl groups.
Properties
CAS No. |
367-13-5 |
|---|---|
Molecular Formula |
C6H11F3O2 |
Molecular Weight |
172.15 g/mol |
IUPAC Name |
3-ethoxy-1,1,1-trifluorobutan-2-ol |
InChI |
InChI=1S/C6H11F3O2/c1-3-11-4(2)5(10)6(7,8)9/h4-5,10H,3H2,1-2H3 |
InChI Key |
FZLGKBZCMFLOMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



